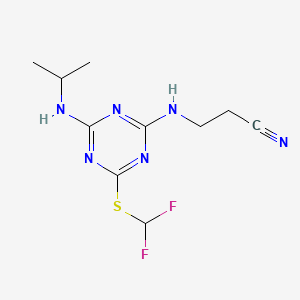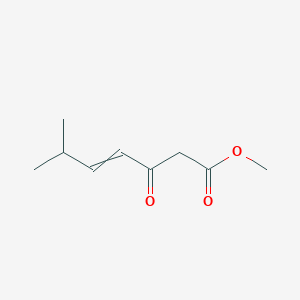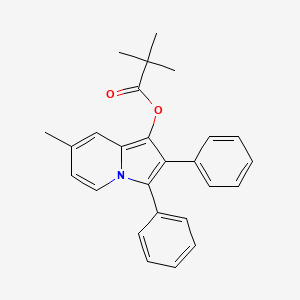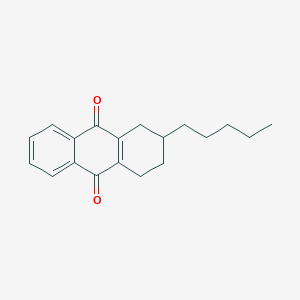
2-Pentyl-1,2,3,4-tetrahydroanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentyl-1,2,3,4-tetrahydroanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a pentyl group at the 2-position and a tetrahydroanthracene core with two ketone functionalities at the 9 and 10 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentyl-1,2,3,4-tetrahydroanthracene-9,10-dione typically involves the hydrogenation of anthracene derivatives followed by functional group modifications. One common method includes the hydrogenation of 2-pentyl-9,10-anthracenedione in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using high-pressure reactors and efficient catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pentyl-1,2,3,4-tetrahydroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pentyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce tetrahydroanthracene alcohols.
Wissenschaftliche Forschungsanwendungen
2-Pentyl-1,2,3,4-tetrahydroanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-Pentyl-1,2,3,4-tetrahydroanthracene-9,10-dione exerts its effects involves interactions with various molecular targets. The compound can participate in redox reactions, influencing cellular oxidative stress pathways. It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pentyl-9,10-anthracenedione: Similar in structure but lacks the tetrahydro modification.
2,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione: Another derivative with different substituents at the 2 and 3 positions.
Uniqueness
2-Pentyl-1,2,3,4-tetrahydroanthracene-9,10-dione is unique due to its specific substitution pattern and the presence of both tetrahydro and ketone functionalities
Eigenschaften
CAS-Nummer |
109634-59-5 |
|---|---|
Molekularformel |
C19H22O2 |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
2-pentyl-1,2,3,4-tetrahydroanthracene-9,10-dione |
InChI |
InChI=1S/C19H22O2/c1-2-3-4-7-13-10-11-16-17(12-13)19(21)15-9-6-5-8-14(15)18(16)20/h5-6,8-9,13H,2-4,7,10-12H2,1H3 |
InChI-Schlüssel |
CCFHWXYYKVEZQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CCC2=C(C1)C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



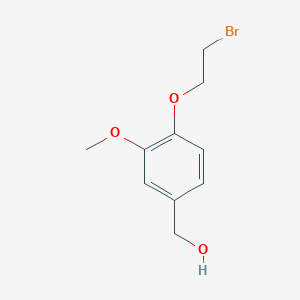

![Bicyclo[10.1.0]tridecan-1-ol](/img/structure/B14329547.png)
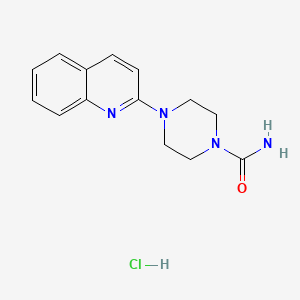
![4-Benzylidenespiro[thietane-2,9'-xanthene]](/img/structure/B14329553.png)
selanium iodide](/img/structure/B14329558.png)

![{Methylenebis[(3,5-dimethyl-1H-pyrazole-4,1-diyl)]}dimethanol](/img/structure/B14329580.png)

